Ranacyclin-B-RN1 is a bioactive peptide derived from the skin secretion of amphibians, particularly from the East Asian frog species Pelophylax nigromaculatus. This compound is part of a broader class of antimicrobial peptides that exhibit significant biological activities, including antimicrobial and potential therapeutic properties. The interest in Ranacyclin-B-RN1 arises from its unique structure and its efficacy against various pathogens, making it a candidate for further research in drug development.
Ranacyclin-B-RN1 is classified as an antimicrobial peptide, which are small proteins typically composed of 12 to 50 amino acids. These peptides are known for their ability to disrupt microbial membranes, leading to cell death. The source of Ranacyclin-B-RN1 is specifically the skin secretions of Pelophylax nigromaculatus, which are rich in various bioactive compounds that serve protective functions for the amphibians in their natural habitats .
The synthesis of Ranacyclin-B-RN1 can be approached through several methodologies:
In SPPS, the peptide chain is assembled stepwise on a solid support, with each amino acid added in a sequential manner. Protective groups are used to prevent unwanted reactions during synthesis. Once complete, the peptide is cleaved from the support and purified through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Ranacyclin-B-RN1 has a specific amino acid sequence that contributes to its biological activity. The molecular structure typically features a combination of hydrophobic and charged residues that facilitate its interaction with microbial membranes.
The molecular weight of Ranacyclin-B-RN1 is approximately 2,000 Da, and its structural conformation often includes alpha-helices or beta-sheets, which are critical for its function as an antimicrobial agent. The precise three-dimensional structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .
Ranacyclin-B-RN1 participates in various chemical reactions that enhance its antimicrobial properties:
Understanding these reactions requires studying the peptide's interactions at the molecular level, often using techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy to monitor binding events and conformational changes .
The mechanism by which Ranacyclin-B-RN1 exerts its antimicrobial effects involves several steps:
Studies indicate that Ranacyclin-B-RN1 shows activity against a range of bacteria, including both Gram-positive and Gram-negative strains, highlighting its broad-spectrum potential .
Relevant data from studies indicate that Ranacyclin-B-RN1 maintains its activity across various environmental conditions, making it suitable for therapeutic applications .
Ranacyclin-B-RN1 has promising applications in several scientific fields:
Research into Ranacyclin-B-RN1 continues to expand our understanding of amphibian-derived peptides and their potential applications in medicine and industry .
Ranacyclin-B-RN1 belongs to the Bowman-Birk inhibitor (BBI) family of serine protease inhibitors, which exhibit remarkable evolutionary conservation across amphibian lineages. This peptide is predominantly synthesized in the granular glands of frogs within the genus Pelophylax (true frogs), notably Pelophylax nigromaculatus (Black-spotted Pond Frog) and Pelophylax esculentus (Edible Frog) [2] [6]. Genomic analyses reveal that ranacyclin genes arose through a series of gene duplication events approximately 50–60 million years ago, coinciding with the divergence of Holarctic and Neotropical ranid lineages [3]. The peptide’s persistence across speciose genera like Odorrana and Lithobates underscores its adaptive significance in host defense. Notably, Pelophylax species inhabiting Southeast Asian biodiversity hotspots exhibit the highest diversity of ranacyclin isoforms, likely due to selective pressures from diverse pathogens in tropical ecosystems [5].
Table 1: Comparative Distribution of Ranacyclin Variants in Amphibian Genera
Genus | Species | Peptide Variant | Sequence Length | Distinguishing Features |
---|---|---|---|---|
Pelophylax | P. nigromaculatus | Ranacyclin-NF | 17 residues | C-terminal amidation; Ki = 447 nM |
Pelophylax | P. esculentus | PE-BBI | 17 residues | Disulfide-bridged loop; Ki = 310 nM |
Odorrana | O. grahami | ORB | 18 residues | Dual trypsin/chymotrypsin inhibition |
Rana | R. temporaria | Ranacyclin-T | 17 residues | Immunomodulatory activity |
Ranacyclin-B-RN1 is encoded within a conserved precursor architecture comprising three domains: an N-terminal signal peptide, an acidic propiece, and the mature bioactive peptide [2] [6]. Genomic comparisons show that ranacyclin precursors share 65–80% sequence homology across Pelophylax, Rana, and Lithobates genera. The mature peptide domain evolves under positive selection (dN/dS > 1), particularly at residues flanking the inhibitory loop, suggesting adaptive optimization for protease targeting [3]. Conversely, the signal peptide region (e.g., MKLFLLFVISLFSVQA for PE-BBI) is highly conserved, reflecting stringent constraints on secretory pathway recognition [6] [8]. Phylogenetic reconstruction of precursor nucleotide sequences resolves Pelophylax as the basal clade for ranacyclin diversification, with derived lineages like Odorrana exhibiting accelerated mutation rates in the propeptide region [5].
The transcriptomic pipeline for identifying ranacyclin-B-RN1 begins with non-invasive collection of amphibian skin secretions via transdermal electrical stimulation (10-V DC pulses), which induces holocrine secretion without harming specimens [2] [3]. Secretions contain intact polyadenylated mRNAs encoding bioactive peptides, which are captured using Dynabeads® oligo(dT)25 magnetic beads. First-strand cDNA synthesis employs Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase with SMART (Switching Mechanism at 5′ End of RNA Template) adapter ligation. This enables construction of full-length cDNA libraries through 5′ and 3′ RACE (Rapid Amplification of cDNA Ends), optimized for amplification of low-abundance transcripts [2] [6]. Libraries are typically cloned into pGEM®-T vectors and sequenced via Sanger methodology, yielding ~500–800 bp contigs containing the complete open reading frame for ranacyclin precursors.
Degenerate primers are essential for probing ranacyclin-B-RN1 homologs due to high sequence divergence in mature peptide domains. Primer design leverages conserved motifs within the signal peptide (e.g., MKLFLLFV-) and propeptide regions (e.g., -EKLEDR-) of BBI precursors [2] [6]. A representative forward primer:5′-GGNGCNYTNAARGGNTGYTGGAGALKGCWT-3′(encoding G-A-Y-K-G-C-W-E-L-A-C; N = A/C/G/T, Y = C/T, W = A/T, K = G/T, R = A/G)This 27-mer primer amplifies a 220-bp fragment spanning the mature ranacyclin domain. PCR conditions use touchdown protocols with annealing temperatures decreasing from 60°C to 48°C over 20 cycles, enhancing specificity for low-homology templates [6]. Amplicons are sequenced bidirectionally, identifying novel isoforms through BLASTp alignment against the NCBI non-redundant database (E-value < 10−10).
Ranacyclin-B-RN1 adopts a canonical BBI fold characterized by a hendecapeptide loop (CWTPKISPPPC) stabilized by a disulfide bridge (Cys6-Cys16 in PE-BBI) [6]. Homology modeling using SWISS-MODEL and I-TASSER reveals a compact β-sheet structure with the P1 lysine (Lys9) positioned within the inhibitory loop for trypsin binding [2] [4]. Key features include:
Table 2: Conserved Structural Motifs in Ranacyclin-B-RN1 and Orthologs
Peptide | Species | Inhibitory Loop Sequence | P1 Residue | Ki (Trypsin) |
---|---|---|---|---|
Ranacyclin-B-RN1 | P. nigromaculatus | CWTKSISPPPC | Lys⁵ | 447 nM |
PE-BBI | P. esculentus | CWTKQLLPPPC | Lys⁴ | 310 nM |
Ranacyclin-T | R. temporaria | CWTKSYSPPPC | Lys⁵ | 520 nM |
pLR-HL | H. latouchii | CWTKSFSPPPC | Lys⁵ | 290 nM |
The ranacyclin-B-RN1 precursor (∼70 amino acids) comprises three proteolytically processed domains:
Domain architecture is conserved across ranacyclins, though propeptide length varies (25–35 residues). N-terminal acetylation and C-terminal amidation are universal post-translational modifications, conferring resistance to exopeptidases in amphibian skin secretions [6] [7].
Table 3: Domain Architecture of Ranacyclin-B-RN1 Precursor Protein
Domain | Position | Sequence | Function | Prediction Tool |
---|---|---|---|---|
Signal peptide | 1–22 | MKLFLLFVISLFSVQALVKGSNA | ER targeting | SignalP-5.0 |
Propeptide | 23–52 | EEQ...LEDR | pH regulation; folding chaperone | PROP 3.0 |
Mature peptide | 53–69 | GRP...PPPC* | Protease inhibition | BLASTp/CAMPSAP |
*C-terminal amidation denoted by asterisk.
Declared Compounds:
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